Potency Differentiation: ML307 vs. TRAF6-Ubc13 PPI Inhibitor C25-140
ML307 demonstrates 3.3-fold greater potency in direct Ubc13 enzymatic inhibition compared to the TRAF6-Ubc13 protein-protein interaction inhibitor C25-140 [1]. The differential mechanism and potency have direct implications for cellular and in vivo efficacy, as direct enzyme inhibition versus PPI disruption may yield distinct pharmacological outcomes .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 781 nM |
| Comparator Or Baseline | C25-140: 2.6 µM |
| Quantified Difference | 3.3-fold higher potency for ML307 |
| Conditions | ML307: TR-FRET assay monitoring Ubc13-Uev1A-mediated polyubiquitin chain formation; C25-140: TRAF6-Ubc13 interaction assay |
Why This Matters
Higher potency at the enzymatic level may translate to lower required concentrations in cellular assays, potentially reducing off-target effects and improving the therapeutic window.
- [1] Ardecky R, Madiraju C, Matsuzawa S, et al. Selective UBC 13 Inhibitors. 2012 Apr 16 [Updated 2014 May 13]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. ML307 Potency Data. View Source
